

An In-depth Technical Guide to the Crystal Structure of Hydrated Yttrium Carbonate

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Compound of Interest

Compound Name: Yttrium Carbonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of hydrated **yttrium carbonate**, a compound of interest in materials science and potentially in drug delivery systems due to the properties of its constituent ions. This document summarizes the crystallographic data of known phases, details experimental protocols for their synthesis and analysis, and presents visual representations of experimental workflows and structural relationships.

Introduction to Hydrated Yttrium Carbonate

Hydrated **yttrium carbonate**, with the general formula $Y_2(CO_3)_3 \cdot nH_2O$, is a compound that can exist in several crystalline forms, each with distinct structural properties.[1] The degree of hydration and the crystallization conditions significantly influence the resulting crystal structure. The most well-characterized natural form is the mineral tenerite-(Y).[1][2] Synthetic routes have also yielded other polymorphic forms. An understanding of the precise crystal structure is crucial for predicting and controlling the material's properties for various applications.

Crystal Structures of Hydrated Yttrium Carbonate Phases

To date, three primary crystalline phases of hydrated **yttrium carbonate** have been identified and characterized: the orthorhombic tenerite-(Y), a synthetic triclinic phase, and the recently

discovered triclinic mineral yuchuanite-(Y).

2.1. Tengerite-(Y): An Orthorhombic Structure

Tengerite-(Y) is a naturally occurring hydrous **yttrium carbonate**.^[1] Its crystal structure has been determined through single-crystal X-ray diffraction of hydrothermally synthesized samples. The structure is orthorhombic and belongs to the space group Bb2₁m.

2.2. Synthetic Triclinic Y₂(CO₃)₃·2.79H₂O

A triclinic phase of hydrated **yttrium carbonate** with the formula Y₂(CO₃)₃·2.79H₂O has been synthesized via a precipitation method using ammonium bicarbonate.^[3] This synthetic form exhibits a different crystal system and unit cell parameters compared to tengerite-(Y).

2.3. Yuchuanite-(Y): A New Triclinic Mineral

A new mineral, yuchuanite-(Y), with the formula Y₂(CO₃)₃·H₂O, has been recently discovered. Its structure has been determined to be triclinic with the space group P1.

2.4. Comparative Crystallographic Data

The quantitative crystallographic data for the three known phases of hydrated **yttrium carbonate** are summarized in the table below for easy comparison.

Parameter	Tengerite-(Y)	Synthetic Y ₂ (CO ₃) ₃ ·2.79H ₂ O	Yuchuanite-(Y)
Formula	Y ₂ (CO ₃) ₃ ·nH ₂ O (n=2-3)[1]	Y ₂ (CO ₃) ₃ ·2.79H ₂ O[3]	Y ₂ (CO ₃) ₃ ·H ₂ O
Crystal System	Orthorhombic[1]	Triclinic[3]	Triclinic
Space Group	Bb2 ₁ m[1]	Not Specified	P1
a (Å)	6.078[1]	19.076[3]	6.2134
b (Å)	9.157[1]	22.312[3]	8.9697
c (Å)	15.114[1]	7.823[3]	19.9045
α (°)	90	94.493[3]	91.062
β (°)	90	91.397[3]	90.398
γ (°)	90	112.663[3]	91.832
Volume (Å ³)	841.19[1]	Not Specified	1108.54
Z	4	Not Specified	6
Calculated Density (g/cm ³)	3.110[1]	Not Specified	3.62

Experimental Protocols

This section details the methodologies for the synthesis and characterization of hydrated **yttrium carbonate** crystals.

3.1. Synthesis of Hydrated **Yttrium Carbonate** Crystals

3.1.1. Hydrothermal Synthesis of Tengerite-(Y)

This method yields single crystals suitable for X-ray diffraction studies.

- Precursors: Yttrium oxide (Y₂O₃) powder and acetic acid.
- Procedure:

- A mixture of Y_2O_3 powder and a dilute acetic acid aqueous solution (e.g., 6.67×10^{-2} mol/L) is placed in a Teflon-lined autoclave.[4]
- The autoclave is sealed and heated in an electric oven to 200 °C with a controlled heating ramp (e.g., 5 °C/min).[4]
- The reaction is maintained at this temperature for a specified duration (e.g., 24 hours) with rotation to ensure homogeneity.[4]
- The autoclave is then cooled to room temperature.
- The resulting precipitate is collected by centrifugation, washed with distilled water, and dried at room temperature.[4]

3.1.2. Precipitation with Ammonium Bicarbonate

This method is commonly used for the synthesis of crystalline **yttrium carbonate** powders.

- Precursors: Yttrium chloride (YCl_3) solution and ammonium bicarbonate (NH_4HCO_3) solution.
- Procedure:
 - The YCl_3 solution is heated to approximately 93 °C.[5]
 - The ammonium bicarbonate solution is added to the heated YCl_3 solution to induce precipitation.[5]
 - The resulting precipitate of **yttrium carbonate** is left to age in the mother liquor at room temperature for a specific duration (e.g., 0-28 hours). The aging time can influence the morphology of the final product.[5]
 - The precipitate is then filtered, washed, and dried.

3.1.3. CO_2 Carbonization Method

This technique involves the reaction of a yttrium hydroxide slurry with carbon dioxide.

- Precursors: Yttrium chloride (YCl_3), sodium hydroxide (NaOH), and carbon dioxide (CO_2).

- Procedure:
 - A yttrium hydroxide $[Y(OH)_3]$ slurry is first prepared by precipitating a YCl_3 solution with NaOH.
 - CO_2 gas is then introduced into the $Y(OH)_3$ slurry.
 - The reaction conditions, such as temperature, CO_2 flow rate, and stirring speed, are controlled to promote the formation of crystalline **yttrium carbonate**.

3.2. Characterization Techniques

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

This is the primary technique for determining the crystal structure.

- Data Collection:
 - A suitable single crystal is mounted on a goniometer.
 - Data is collected using a four-circle diffractometer, often with $MoK\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$).^[6]
 - A full sphere of data is typically collected in a 2θ range of approximately 4° to 60° .
 - The collection is done using an incremental scan method, with frame increments of 0.1° to 0.3° .
- Structure Solution and Refinement:
 - The collected diffraction data is processed to yield a set of unique reflections.
 - The crystal structure is solved using direct methods or Patterson methods.
 - The structural model is then refined using full-matrix least-squares on F^2 . The refinement process adjusts atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern closely matches the experimental data.

3.2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine lattice parameters.

- **Sample Preparation:** The synthesized powder is gently ground to ensure a random orientation of the crystallites.
- **Data Collection:**
 - The powder is mounted on a sample holder in a powder diffractometer.
 - The diffraction pattern is recorded over a specific 2θ range using, for example, $\text{CuK}\alpha$ radiation.
- **Data Analysis:** The resulting diffraction pattern is compared to known patterns in databases (e.g., the ICDD Powder Diffraction File) for phase identification. The lattice parameters can be refined from the positions of the diffraction peaks.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the sample, confirming the presence of carbonate and water molecules.

- **Sample Preparation:** A small amount of the sample is typically mixed with KBr and pressed into a pellet.
- **Data Collection:** The infrared spectrum is recorded over a range of wavenumbers (e.g., $4000\text{--}400\text{ cm}^{-1}$).
- **Interpretation:** The presence of characteristic absorption bands for carbonate ions (around $1400\text{--}1500\text{ cm}^{-1}$ and 850 cm^{-1}) and water molecules (broad band around 3400 cm^{-1} and a bending mode around 1600 cm^{-1}) confirms the composition of the hydrated **yttrium carbonate**. The IR data for some synthetic **yttrium carbonates** show the presence of two different carbonate groups.[3]

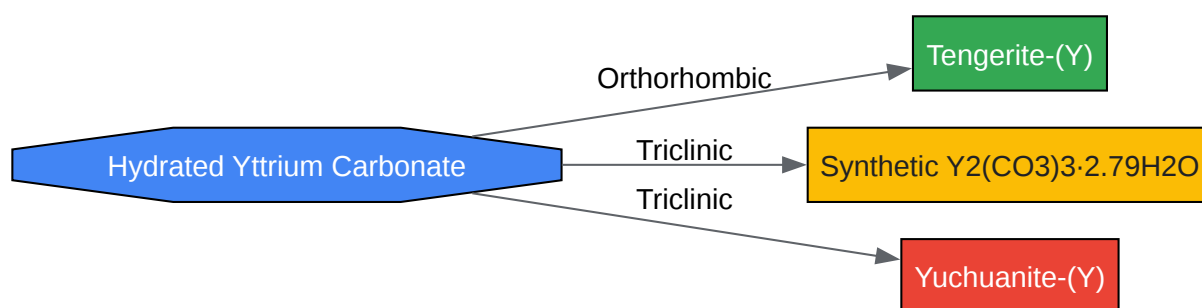
3.2.4. Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC)

TGA/DSC analyses are used to study the thermal stability and decomposition of the hydrated **yttrium carbonate**.

- Procedure: A small amount of the sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).[7]
- Data Analysis: The TGA curve shows the mass loss as a function of temperature, indicating the dehydration and decarbonation steps.[7] The DSC curve shows the heat flow associated with these transitions, indicating whether they are endothermic or exothermic. The thermolysis of $\text{Y}_2(\text{CO}_3)_3 \cdot n\text{H}_2\text{O}$ is a multi-stage process involving the elimination of water followed by carbon dioxide.[7]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and characterization of hydrated **yttrium carbonate**.



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Caption: Known crystalline forms of hydrated **yttrium carbonate**.

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